

Application Notes: Library Preparation for High-Throughput Sequencing of CLIP Samples

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Compound of Interest

Compound Name: *Clilp*

Cat. No.: *B550154*

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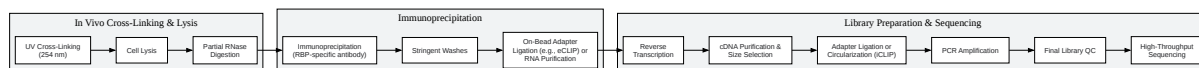
Introduction

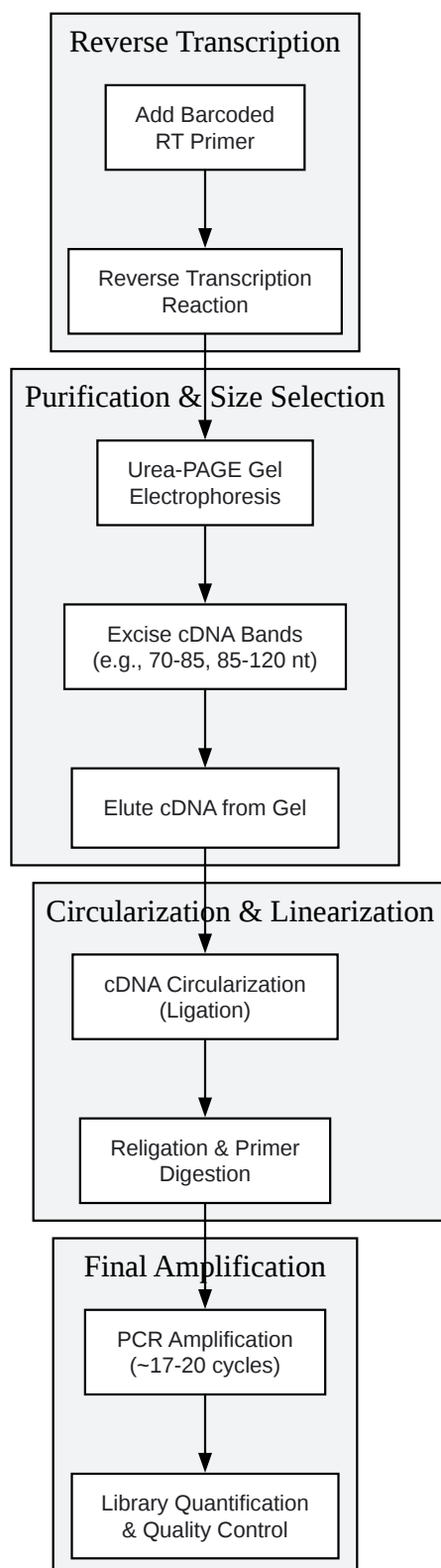
Cross-Linking and Immunoprecipitation followed by high-throughput sequencing (CLIP-seq) is a powerful and widely used technique to identify the in vivo binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale.[1][2] This method provides crucial insights into post-transcriptional gene regulation, which is vital for understanding various biological processes and the development of novel therapeutics.[3] The precision of CLIP-seq lies in using UV light to create covalent bonds between RBPs and their target RNAs, allowing for stringent purification of these complexes.[3][4]

Numerous variations of the CLIP protocol have been developed to enhance efficiency, resolution, and applicability. Among the most prominent are individual-nucleotide resolution CLIP (iCLIP) and enhanced CLIP (eCLIP), which offer distinct advantages in library construction. This document provides detailed protocols and application notes for preparing CLIP libraries for high-throughput sequencing, with a focus on the iCLIP methodology, and is intended for researchers, scientists, and professionals in drug development.

General CLIP-seq Library Preparation Workflow

The overall workflow for CLIP-seq library preparation involves several key stages, from initial cell preparation to the final quality control of the sequencing-ready library. Each step is critical for the success of the experiment and the generation of high-quality data.





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